![molecular formula C22H22N2O5S B2673150 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898432-85-4](/img/structure/B2673150.png)
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Evaluation and Molecular Docking Studies
Antimicrobial and Enzyme Inhibition Activities : Research has demonstrated that certain sulfonamides possessing the 1,4-benzodioxane nucleus exhibit moderate activity against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but show good activity against lipoxygenase (LOX). These compounds also display antimicrobial activities against selected bacterial and fungal species, highlighting their therapeutic potential (M. Irshad et al., 2019).
Synthesis and Antibacterial Activities : Another study focused on the synthesis of 1,2,4-Triazole Schiff Base and amine derivatives, revealing that the synthesized compounds possess effective antiurease and antioxidant activities. This suggests potential applications in treating infections and oxidative stress-related conditions (B. B. Sokmen et al., 2014).
Synthesis and Chemical Properties
Sulfonamide Derivatives : The synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives has been explored, showing that these compounds can serve as effective intermediates for further chemical reactions. Their structural confirmations and potential as enzyme inhibitors provide a basis for developing new therapeutic agents (M. Irshad).
Copper/Silver-Mediated Cascade Reactions : A study on the efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates offers insights into novel synthetic methodologies. This highlights the compound's utility in synthesizing complex heterocyclic structures, which could have various applications in material science and pharmaceuticals (Hongshuang Li, Gang Liu, 2014).
Sulfonamides in Medicinal Chemistry
Patent Review and Applications : A review of sulfonamides in patents between 2008 and 2012 discusses their application in clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. This demonstrates the broad therapeutic relevance of sulfonamides in current medical practice and research (F. Carta et al., 2012).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-30(26,17-7-8-21-22(14-17)29-13-12-28-21)23-15-19(20-6-3-11-27-20)24-10-9-16-4-1-2-5-18(16)24/h1-8,11,14,19,23H,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBADNBGMBDIAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.